molecular formula C8H9NS B13112480 5-Ethynyl-2-isopropylthiazole

5-Ethynyl-2-isopropylthiazole

Cat. No.: B13112480
M. Wt: 151.23 g/mol
InChI Key: QGVZRDUDQOIHNP-UHFFFAOYSA-N
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Description

5-Ethynyl-2-isopropylthiazole is a heterocyclic compound containing a thiazole ring substituted with an ethynyl group at the 5-position and an isopropyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-isopropylthiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-isopropylthioamide with acetylene derivatives can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The specific details of industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-isopropylthiazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The ethynyl and isopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids or aldehydes, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

5-Ethynyl-2-isopropylthiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-isopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The isopropyl group can influence the compound’s lipophilicity and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the ethynyl and isopropyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

5-ethynyl-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C8H9NS/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3

InChI Key

QGVZRDUDQOIHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)C#C

Origin of Product

United States

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